molecular formula C16H18N2O2S2 B2998365 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 886918-87-2

2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2998365
CAS No.: 886918-87-2
M. Wt: 334.45
InChI Key: SKSKJLJZCWHBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide (CAS: 886914-40-5) is a thiophene derivative featuring a benzamido group substituted with an ethylthio (-S-C₂H₅) moiety at the 2-position, a carboxamide (-CONH₂) group at the 3-position, and methyl groups at the 4- and 5-positions of the thiophene ring. Its structural complexity and polar functional groups make it a candidate for biological activity studies, particularly in antioxidant and antimicrobial contexts.

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-4-21-12-8-6-5-7-11(12)15(20)18-16-13(14(17)19)9(2)10(3)22-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSKJLJZCWHBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The resulting thiophene derivative can then be further functionalized through various chemical reactions to introduce the ethylthio, benzamido, and carboxamide groups.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as employing reusable catalysts and minimizing waste, is also becoming increasingly important in the industrial synthesis of complex organic compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The ethylthio and benzamido groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce amines .

Mechanism of Action

The mechanism of action of 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and functional groups allow it to bind to various enzymes, receptors, or other biomolecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Key structural analogs differ in substituents on the benzamido group, thiophene ring saturation, and functional groups at the 3-position (Table 1).

Table 1: Structural Comparison of Thiophene-3-carboxamide Derivatives
Compound Name Substituents (Thiophene Ring) Benzamido/Other Groups Key Functional Groups Molecular Weight References
Target Compound 4,5-dimethyl 2-(Ethylthio)benzamido -CONH₂, -S-C₂H₅ Not reported
Compound 92a 4,5-dimethyl 2-Cyanoacetamido -CONH₂, -CN ~263.3
Compound 92b 4,5,6,7-tetrahydro 2-Cyanoacetamido -CONH₂, -CN ~289.3
Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate 4,5-dimethyl 2,5-Dichlorobenzamido -COOEt, -Cl 372.27
Ethyl 2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 4,5,6,7-tetrahydro 4-Benzoylbenzamido -COOEt, -C(O)Ph 433.52

Key Observations :

  • Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., Compound 92b) exhibit reduced ring strain and increased conformational flexibility compared to aromatic thiophenes .
  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl in , -CN in ) enhance electrophilicity, while ethylthio (-S-C₂H₅) provides moderate electron-donating effects .
Antioxidant Activity

The carboxamide group at position 3 is critical for radical scavenging. Compound 92a, which shares the 4,5-dimethylthiophene-3-carboxamide core with the target compound, demonstrated 56.9% nitric oxide scavenging at 100 μM, attributed to the polar -CONH₂ and -CN groups enhancing electron transfer .

Antimicrobial Activity

Ethylthio-containing compounds (e.g., 2-(pyrrolidin-1-yl)ethylthio derivatives) show notable antifungal activity, likely due to sulfur’s interaction with microbial enzymes . However, the dichlorobenzamido analog (CAS: 353470-44-7) exhibited superior antibacterial activity, highlighting the role of halogen substituents in disrupting bacterial membranes .

Physicochemical Properties

Lipophilicity (logP) and solubility are influenced by substituents:

Table 3: Physicochemical Properties
Compound logP (Predicted) Solubility Molecular Weight
Target Compound Moderate (est. 2.8) Low aqueous solubility ~350 (est.)
Compound 92a ~1.5 (polar -CN) Moderate 263.3
Dichlorobenzamido Derivative 3.5 (high -Cl) Very low 372.27

Key Insights :

  • The ethylthio group balances lipophilicity and bioavailability better than highly polar (-CN) or hydrophobic (-Cl) groups.

Biological Activity

The compound 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide is a derivative of thiophene, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H17N1O3S2C_{14}H_{17}N_{1}O_{3}S_{2} with a molecular weight of approximately 303.42 g/mol. The structure includes an ethylthio group, a benzamide moiety, and a carboxamide functional group attached to a dimethylthiophene ring.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown potential against various bacterial strains and fungi, indicating its utility as an antimicrobial agent.
  • Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

The exact mechanisms by which 2-(2-(Ethylthio)benzamido)-4,5-dimethylthiophene-3-carboxamide exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could interact with cellular receptors, altering downstream signaling pathways.
  • Reactive Oxygen Species (ROS) Production : Induction of ROS has been observed in some studies, leading to oxidative stress in cancer cells and subsequent apoptosis.

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15Apoptosis induction
HeLa (Cervical)12Cell cycle arrest at G1 phase
A549 (Lung)10ROS production

Antimicrobial Studies

In vitro tests revealed the antimicrobial efficacy of the compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Q & A

Basic: What synthetic strategies are commonly employed to prepare 2-(substituted benzamido)thiophene-3-carboxamide derivatives?

Methodological Answer:
The core scaffold is typically synthesized via cyanoacetylation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate using reagents like 1-cyanoacetyl-3,5-dimethylpyrazole, followed by Knoevenagel condensation with substituted benzaldehydes. For example:

  • Step 1 : Cyanoacetylation introduces an active methylene group at the 2-position of the thiophene ring .
  • Step 2 : Condensation with benzaldehydes (e.g., 2-ethylthiobenzaldehyde) in toluene with piperidine/acetic acid as catalysts generates the acrylamido-thiophene backbone .
  • Step 3 : Purification via recrystallization (ethanol or methanol) yields final compounds with 72–94% efficiency (Table 1, ).

Basic: How are structural and purity characteristics validated for these derivatives?

Methodological Answer:

  • Spectroscopic Techniques :
    • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for carboxamide, C≡N at ~2200 cm⁻¹ for cyano groups) .
    • ¹H/¹³C NMR : Confirms substituent integration (e.g., methyl protons at δ 2.1–2.5 ppm for 4,5-dimethyl groups) .
    • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while HPLC ensures purity (>98%) .

Advanced: How do substituents on the benzamido group modulate antioxidant activity?

Methodological Answer:
Studies on analogous compounds (e.g., 2-cyanoacetamido derivatives) reveal:

  • Polar groups (e.g., carboxamide, nitrile) at the 3-position enhance free radical scavenging (56.9% DPPH inhibition for Compound 92a ).
  • Electron-withdrawing substituents (e.g., halogens) improve nitric oxide scavenging, while bulky groups reduce bioavailability .
  • Data Correlation : Activity trends are quantified in Tables 19–20 , showing substituent-dependent IC₅₀ values.

Advanced: What experimental factors influence reaction yields in Knoevenagel condensations?

Methodological Answer:

  • Catalyst System : Piperidine/acetic acid (1:3.7 v/v) optimizes reaction rates (5–6 hours) and minimizes side products .
  • Solvent Choice : Toluene ensures reflux compatibility and efficient water removal (critical for imine formation).
  • Substrate Ratios : A 10:11 molar ratio of thiophene precursor to benzaldehyde maximizes yield (94% in optimal cases) .
  • Temperature Control : Reflux at 110°C balances reactivity and decomposition risks .

Basic: What in vitro models evaluate antioxidant efficacy for thiophene derivatives?

Methodological Answer:

  • DPPH Assay : Measures hydrogen-donating capacity at 100 μM (absorbance at 517 nm; IC₅₀ calculated via dose-response curves) .
  • Nitric Oxide Scavenging : Quantifies inhibition of NO radicals generated by sodium nitroprusside (Griess reagent used for detection) .
  • Positive Controls : Ascorbic acid or Trolox standardize activity comparisons .

Advanced: How can contradictory bioactivity data between structurally similar analogs be resolved?

Methodological Answer:

  • SAR Analysis : Compare substituent electronic effects (Hammett σ values) and steric profiles to rationalize activity disparities .
  • Dose-Response Curves : Re-test compounds at multiple concentrations (e.g., 10–200 μM) to confirm potency thresholds.
  • Computational Modeling : DFT studies or molecular docking predict binding affinities to antioxidant enzymes (e.g., NADPH oxidase) .

Advanced: What strategies optimize the solubility of hydrophobic thiophene derivatives for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups to enhance aqueous solubility .
  • Nanoformulation : Use liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .
  • Co-solvent Systems : DMSO/PBS mixtures (≤10% DMSO) maintain compound stability in biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.